Tert-butyl 2-hydroxy-2-phenylethylcarbamate
Description
Structural Characteristics and Nomenclature
Tert-butyl 2-hydroxy-2-phenylethylcarbamate exhibits a complex molecular architecture that combines several important functional groups within a single framework. The compound's structure features a carbamate linkage (O-CO-NH-) that connects a tert-butyl group to a 2-hydroxy-2-phenylethyl moiety. The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate, which accurately describes the connectivity pattern of the molecule.
The molecular structure can be analyzed through several key components that contribute to its overall properties and reactivity. The tert-butyl group provides steric bulk and influences the compound's stability, particularly under acidic conditions where the tert-butyl carbamate functionality can be selectively cleaved. The phenyl ring introduces aromatic character and π-electron systems that can participate in various interactions and reactions. The hydroxyl group at the 2-position creates a secondary alcohol functionality that enhances the compound's polarity and provides additional sites for chemical modification.
The stereochemistry of this compound is particularly noteworthy, as it contains a stereogenic center at the carbon bearing both the hydroxyl group and the phenyl substituent. This stereocenter can exist in either the R or S configuration, leading to potential enantiomeric forms of the compound. The spatial arrangement of substituents around this center influences the compound's three-dimensional structure and can affect its interactions with other molecules in biological or chemical systems.
Alternative nomenclature systems provide additional insights into the compound's structural features. The compound is also known as carbamic acid, (2-hydroxy-2-phenylethyl)-, 1,1-dimethylethyl ester, which emphasizes its derivation from carbamic acid. Other synonyms include N-tert-butoxycarbonyl-2-hydroxy-2-phenylethylamine and tert-butyl (2-hydroxy-2-phenylethyl)carbamate, each highlighting different aspects of its molecular composition.
Physical and Chemical Properties
The physical and chemical properties of this compound reflect its molecular composition and structural features. The compound exhibits a molecular weight of 237.29 g/mol, with a molecular formula of C13H19NO3. Density measurements indicate a value of approximately 1.101 ± 0.06 g/cm³, suggesting a moderately dense organic compound.
Thermal properties of the compound include a melting point range of 123-124°C, indicating relatively good thermal stability at moderate temperatures. The boiling point is predicted to be 389.4 ± 35.0°C, though this value represents a theoretical calculation rather than an experimentally determined measurement. These thermal characteristics suggest that the compound remains stable under typical laboratory conditions and can withstand moderate heating without decomposition.
The compound's polarity characteristics are influenced by the presence of multiple functional groups. The hydroxyl group contributes to hydrogen bonding capabilities, while the carbamate linkage provides both hydrogen bond donor and acceptor sites. The predicted pKa value of 12.34 ± 0.46 indicates that the compound behaves as a weak acid under strongly basic conditions. This property is primarily attributed to the hydroxyl group, which can undergo deprotonation at elevated pH values.
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 237.29 g/mol | Calculated |
| Density | 1.101 ± 0.06 g/cm³ | Predicted |
| Melting Point | 123-124°C | Experimental |
| Boiling Point | 389.4 ± 35.0°C | Predicted |
| pKa | 12.34 ± 0.46 | Predicted |
Solubility characteristics play a crucial role in determining the compound's utility in various applications. The presence of both hydrophilic (hydroxyl and carbamate) and hydrophobic (tert-butyl and phenyl) groups suggests amphiphilic behavior, with solubility dependent on the specific solvent system employed. The compound is expected to show good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, while exhibiting limited solubility in nonpolar solvents like hexane or petroleum ether.
Historical Context in Carbamate Chemistry
The development and utilization of carbamate compounds in organic chemistry trace back to significant discoveries in the 19th and 20th centuries. The carbamate functional group was first recognized for its biological activity through the isolation of physostigmine from Calabar beans (Physostigma venenosum) in 1864. This naturally occurring methyl carbamate ester demonstrated potent acetylcholinesterase inhibition and marked the beginning of systematic carbamate research.
The introduction of tert-butyloxycarbonyl protecting groups revolutionized synthetic organic chemistry, particularly in peptide synthesis and amino acid chemistry. The tert-butyloxycarbonyl group was developed as an acid-labile protecting group that could be easily installed and removed under controlled conditions. This innovation provided chemists with a reliable method for temporary protection of amine functionalities during complex synthetic sequences.
Carbamate compounds gained widespread attention in the mid-20th century when carbaryl was registered as the first carbamate pesticide in the United States in 1959. This development demonstrated the versatility of carbamate chemistry beyond pharmaceutical applications and highlighted the importance of understanding structure-activity relationships within this compound class.
The evolution of carbamate protecting group methodology has been particularly significant in the context of solid-phase peptide synthesis and combinatorial chemistry. The ability to selectively install and remove carbamate groups under orthogonal conditions has enabled the development of sophisticated synthetic strategies for complex molecule construction. The tert-butyloxycarbonyl system, in particular, has become a standard tool in organic synthesis due to its stability under basic conditions and facile removal under acidic conditions.
Research into carbamate stability and reactivity has revealed important insights into the electronic and steric factors that govern their behavior. The resonance stabilization between the amide and carboxyl groups in carbamates results in rotational barriers that are approximately 15-20% lower than those observed in analogous amides. This electronic effect makes carbamates more electrophilic than amides and sufficiently reactive to participate in nucleophilic substitution reactions.
Significance in Organic Chemistry Research
This compound occupies an important position in contemporary organic chemistry research due to its multifunctional nature and synthetic versatility. The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring selective protection and deprotection strategies. Its unique combination of functional groups makes it an attractive substrate for investigating new synthetic methodologies and reaction mechanisms.
The compound's significance extends to its role as a model system for studying carbamate reactivity patterns. The presence of both a secondary alcohol and a protected amine functionality provides opportunities to explore selective functionalization reactions and competitive reaction pathways. Research efforts have focused on developing methods for regioselective modification of the hydroxyl group while maintaining the integrity of the carbamate protecting group.
In pharmaceutical research, compounds containing the 2-hydroxy-2-phenylethyl framework have attracted attention due to their structural similarity to biologically active molecules. The phenylethylamine backbone is present in numerous neurotransmitters and pharmaceutical agents, making derivatives of this compound potential candidates for drug development programs. The hydroxyl group at the 2-position introduces additional pharmacophore elements that can influence biological activity and selectivity.
Recent studies have demonstrated the utility of this compound in the development of new synthetic methodologies. The compound has been employed as a substrate in investigations of carbamate hydrolysis mechanisms, providing insights into the factors that control reaction rates and selectivity. These studies have contributed to a better understanding of how structural modifications can be used to tune the reactivity of carbamate functional groups.
The compound also serves as an important reference material for analytical chemistry applications. Its well-defined structure and known physical properties make it suitable for use in method development and validation studies for chromatographic and spectroscopic techniques. The presence of multiple functional groups provides characteristic signals in nuclear magnetic resonance spectroscopy and infrared spectroscopy, facilitating its use as a standard compound for instrument calibration and method optimization.
Research applications have expanded to include the use of this compound in studies of supramolecular chemistry and molecular recognition. The compound's ability to participate in hydrogen bonding interactions through both the hydroxyl and carbamate functionalities makes it an interesting building block for the construction of larger supramolecular assemblies. These investigations have provided valuable insights into the design principles for creating functional materials based on carbamate chemistry.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRZPRRAZVZKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431203, DTXSID10986604 | |
| Record name | tert-butyl 2-hydroxy-2-phenylethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl hydrogen (2-hydroxy-2-phenylethyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67341-07-5, 67341-01-9 | |
| Record name | tert-butyl 2-hydroxy-2-phenylethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl hydrogen (2-hydroxy-2-phenylethyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Carbamate Formation via Boc Protection of 2-Phenylglycinol
The most common and well-documented method for preparing this compound involves the protection of 2-phenylglycinol (2-hydroxy-1-phenylethylamine) with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Reaction conditions : The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperature (0 °C) initially, followed by reflux for about 1 hour.
- Stoichiometry : 1.2 equivalents of di-tert-butyl dicarbonate and 1.5 equivalents of triethylamine relative to 2-phenylglycinol.
- Purification : The crude product is purified by crystallization from hexane.
- Yield : High yields around 90% have been reported.
- Physical properties : The product crystallizes as colorless crystals with melting points around 56–57 °C.
This method is straightforward, efficient, and widely used in laboratory synthesis for obtaining this compound with high purity.
| Parameter | Details |
|---|---|
| Starting material | 2-Phenylglycinol (2-hydroxy-1-phenylethylamine) |
| Reagent | Di-tert-butyl dicarbonate (1.2 eq) |
| Base | Triethylamine (1.5 eq) |
| Solvent | Dichloromethane |
| Temperature | 0 °C initially, then reflux for 1 hour |
| Purification | Crystallization from hexane |
| Yield | ~90% |
| Melting point | 56–57 °C |
Source: Crystal structure and synthesis details from De Gruyter (2016)
Alternative Synthetic Routes Involving Carbamate Coupling Reactions
In some studies, this compound derivatives have been synthesized via carbamate coupling reactions using carbamate precursors and substituted amines or acid derivatives.
- For example, condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) has been reported.
- These methods are typically used to prepare substituted analogues but can be adapted for the parent compound.
- Reaction conditions involve mild temperatures and organic solvents, with purification by column chromatography.
- Yields are generally excellent (above 80%).
| Parameter | Details |
|---|---|
| Starting material | tert-butyl 2-amino phenylcarbamate |
| Coupling reagents | EDCI, HOBt |
| Substrate | Substituted carboxylic acids |
| Solvent | Organic solvents (e.g., dichloromethane) |
| Temperature | Room temperature to mild heating |
| Purification | Silica gel chromatography |
| Yield | 80–85% |
Source: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives, PMC (2017)
Synthesis via Reaction of tert-Butyl Carbamate with Hydroxy-Substituted Phenylethyl Chlorides
Another reported method involves the reaction of tert-butyl carbamate with 2-hydroxy-1-(phenylcarbamoyl)ethyl chloride under controlled conditions to form the target carbamate.
- This method is more specialized and used for derivatives but provides insight into alternative synthetic strategies.
- Reaction conditions require careful control of temperature and stoichiometry to avoid side reactions.
- The product can undergo further chemical transformations such as oxidation, reduction, or substitution.
| Parameter | Details |
|---|---|
| Starting material | tert-butyl carbamate |
| Reactant | 2-hydroxy-1-(phenylcarbamoyl)ethyl chloride |
| Reaction type | Nucleophilic substitution |
| Conditions | Controlled temperature, inert atmosphere |
| Purification | Chromatography or recrystallization |
| Yield | Variable, dependent on conditions |
Source: BenchChem product description (2025)
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Purification Method | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Phenylglycinol + di-tert-butyl dicarbonate | Triethylamine, dichloromethane, 0 °C to reflux | Crystallization from hexane | ~90 | Most common, high yield, simple setup |
| 2 | tert-butyl 2-amino phenylcarbamate + carboxylic acids | EDCI, HOBt, organic solvent, room temp | Silica gel chromatography | 80–85 | Used for substituted derivatives |
| 3 | tert-butyl carbamate + 2-hydroxy-1-(phenylcarbamoyl)ethyl chloride | Controlled temp, nucleophilic substitution | Chromatography or recrystallization | Variable | Specialized method, derivative synthesis |
Research Findings and Practical Notes
- The Boc protection method (Method 1) is preferred for its simplicity, reproducibility, and scalability.
- The reaction is typically complete within 1 hour under reflux after initial cooling, making it efficient for laboratory synthesis.
- The product's melting point and crystallinity serve as quality indicators.
- Alternative methods involving coupling reagents (Method 2) are valuable for synthesizing analogues with functional group diversity.
- The compound is stable under standard storage conditions and suitable for further chemical modifications or biological testing.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxy-2-phenylethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Tert-butyl 2-hydroxy-2-phenylethylcarbamate is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-2-phenylethylcarbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Positional Isomers: (S)-Tert-butyl 2-hydroxy-1-phenylethylcarbamate
Molecular Formula: C₁₃H₁₉NO₃ (MW 237.30) Key Differences:
- The hydroxyl group is positioned at the 1-carbon of the phenylethyl chain instead of the 2-carbon, altering steric and electronic properties.
- The stereospecific (S)-configuration introduces chirality, making it valuable in asymmetric synthesis .
Synthesis : Similar Boc-protection strategies are employed, but regioselective lithiation or chiral resolution may be required to achieve enantiopurity .
Applications : Preferred in enantioselective drug synthesis due to its chiral center.
Alkyne-Substituted Analog: Tert-butyl 3-phenylprop-2-ynylcarbamate
Molecular Formula: C₁₄H₁₅NO₂ (MW 229.27) Key Differences:
- Replaces the hydroxyl group with a propargyl (alkyne) group, significantly reducing polarity.
- The alkyne functionality enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
Synthesis : Propargylamine derivatives are Boc-protected using standard reagents like di-tert-butyl dicarbonate .
Applications : Used in bioconjugation and polymer chemistry due to its reactive alkyne group.
Comparative Data Table
Functional Group Impact on Reactivity and Stability
- Hydroxyl Group: Enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents. However, it may increase susceptibility to oxidation compared to non-hydroxylated analogs .
- Alkyne Group : Introduces reactivity toward cycloaddition and cross-coupling reactions but reduces stability in acidic or oxidizing conditions .
- tert-Butyl Group : Provides steric protection, enhancing thermal and chemical stability across all analogs .
Biological Activity
Tert-butyl 2-hydroxy-2-phenylethylcarbamate (TBHPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H17NO3 and a molecular weight of approximately 233.28 g/mol. The compound features a tert-butyl group, a hydroxy group, and a phenylethyl moiety that contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that certain derivatives of TBHPC exhibit inhibitory effects against various bacteria and fungi. These findings suggest its potential as an antimicrobial agent, although specific data on TBHPC itself is limited. Related compounds have shown promising results in inhibiting microbial growth, which warrants further investigation into TBHPC's efficacy in this area .
2. Anticancer Properties
Preliminary studies suggest that TBHPC may possess anticancer properties. Some analogs have demonstrated cytotoxic effects against cancer cell lines, indicating that TBHPC could be a candidate for further development in cancer therapy . The mechanism of action is thought to involve the disruption of cellular processes critical for cancer cell survival.
3. Neuroactive Properties
The presence of the phenylethyl moiety suggests potential interactions with central nervous system targets, which may lead to neuroactive effects. This structural feature is known for its role in modulating neurotransmitter systems, potentially providing therapeutic benefits for neurodegenerative diseases .
Synthesis of this compound
The synthesis of TBHPC typically involves several steps, including the protection of functional groups and the introduction of the hydroxyl group. A common synthetic route is outlined below:
- Starting Material : Begin with commercially available phenylethylamine.
- Protection : Protect the amine group using a tert-butoxycarbonyl (Boc) protecting group.
- Hydroxylation : Introduce the hydroxy group through selective reduction or hydrolysis.
- Carbamate Formation : React with isocyanates to form the carbamate linkage.
This multi-step synthesis allows for further modifications to enhance biological activity .
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial properties of phenylethyl derivatives, TBHPC was tested against various bacterial strains. Results indicated that while some derivatives showed significant inhibition, TBHPC required optimization for enhanced activity .
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of TBHPC analogs on human cancer cell lines revealed promising results, with several compounds exhibiting IC50 values in the low micromolar range. These findings suggest that structural modifications could lead to more potent anticancer agents .
The exact mechanism of action for TBHPC remains to be fully elucidated; however, it is hypothesized that it may interact with specific receptors or enzymes involved in cellular signaling pathways. The presence of both hydrophobic and polar functional groups allows for diverse interactions within biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
